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molecular formula C11H17F2NO4 B1600116 1-(Tert-butoxycarbonyl)-4,4-difluoropiperidine-2-carboxylic acid CAS No. 661458-34-0

1-(Tert-butoxycarbonyl)-4,4-difluoropiperidine-2-carboxylic acid

Cat. No. B1600116
M. Wt: 265.25 g/mol
InChI Key: BEYLYGCFFXJNQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09345708B2

Procedure details

To a solution of 1-tert-butyl 2-methyl 4,4-difluoropiperidine-1,2-dicarboxylate, 13e, (4.6 g, 16.5 mmol) in THF (18 mL), methanol (18 mL) and H2O (9 mL) was added lithium hydroxide (3.45 g, 82.22 mmol). The reaction mixture was stirred at room temperature for 1 hour. All volatiles were removed under reduced pressure. The residue was diluted with a slight amount of water and ether. The layers were separated and the organic phase was discarded. The aqueous phase was acidified to pH 3 with the addition of aqueous saturated KHSO4 solution. The product was extracted with EtOAc. The organic phase was washed with water, dried over MgSO4, filtered and evaporated to dryness. The resulting product was used without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
3.45 g
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1([F:19])[CH2:7][CH2:6][N:5]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH:4]([C:15]([O:17]C)=[O:16])[CH2:3]1.[OH-].[Li+]>C1COCC1.CO.O>[C:11]([O:10][C:8]([N:5]1[CH2:6][CH2:7][C:2]([F:1])([F:19])[CH2:3][CH:4]1[C:15]([OH:17])=[O:16])=[O:9])([CH3:14])([CH3:12])[CH3:13] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1(CC(N(CC1)C(=O)OC(C)(C)C)C(=O)OC)F
Name
Quantity
4.6 g
Type
reactant
Smiles
FC1(CC(N(CC1)C(=O)OC(C)(C)C)C(=O)OC)F
Name
Quantity
3.45 g
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
18 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
18 mL
Type
solvent
Smiles
CO
Name
Quantity
9 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
All volatiles were removed under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was diluted with a slight amount of water and ether
CUSTOM
Type
CUSTOM
Details
The layers were separated
ADDITION
Type
ADDITION
Details
The aqueous phase was acidified to pH 3 with the addition of aqueous saturated KHSO4 solution
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with EtOAc
WASH
Type
WASH
Details
The organic phase was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The resulting product was used without further purification

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(C)(C)(C)OC(=O)N1C(CC(CC1)(F)F)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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